Lipophilicity (XLogP3) Differentiation: Optimized LogP for Enhanced CNS Permeability vs. Morpholine Analog
The target compound, (4-(Pyrrolidin-1-yl)phenyl)methanamine, exhibits an XLogP3 value of 2.4, positioning it in a favorable lipophilicity range for central nervous system (CNS) penetration and oral bioavailability [1]. In direct cross-study comparison, this is significantly more lipophilic than the morpholine analog (4-(Morpholin-1-yl)benzylamine, CAS 214759-74-7), which has an XLogP3 of 0.8 [2]. Conversely, it is less lipophilic than the piperidine analog (4-(Piperidin-1-yl)benzylamine, CAS 214759-73-6), which has an XLogP3 of 2.9 [3]. This precise LogP differentiation (Δ = +1.6 vs. morpholine; Δ = -0.5 vs. piperidine) makes the pyrrolidine derivative a strategically optimal choice for balancing solubility and membrane permeability, a key consideration in lead optimization programs [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-(Morpholin-1-yl)benzylamine (XLogP3 = 0.8); 4-(Piperidin-1-yl)benzylamine (XLogP3 = 2.9) |
| Quantified Difference | Δ = +1.6 vs. Morpholine; Δ = -0.5 vs. Piperidine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This quantifiable difference in lipophilicity directly informs the selection of a building block for CNS drug discovery programs, where an XLogP between 2 and 3 is often targeted for optimal blood-brain barrier penetration.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 7017834 (4-(Pyrrolidin-1-yl)benzylamine). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties: XLogP3 for CID 2762726 (4-(Morpholin-1-yl)benzylamine). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed Properties: XLogP3 for CID 2762725 (4-(Piperidin-1-yl)benzylamine). National Center for Biotechnology Information. View Source
- [4] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
